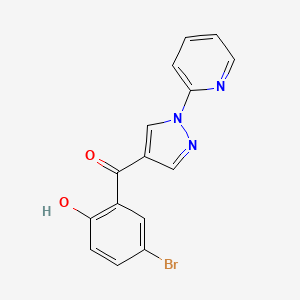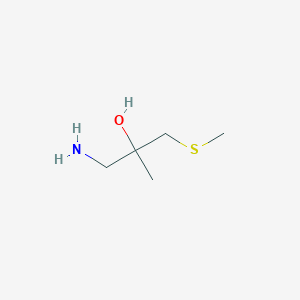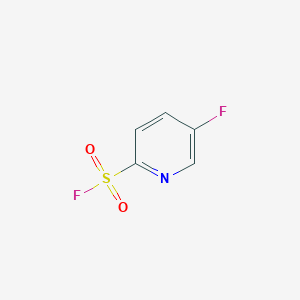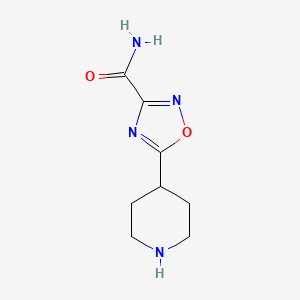
(5-Brom-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanon
Übersicht
Beschreibung
(5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H10BrN3O2 and its molecular weight is 344.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protein-Tyrosin-Kinase-Inhibition
Diese Verbindung wurde auf ihr Potenzial als Protein-Tyrosin-Kinase (PTK)-Inhibitor untersucht. PTKs spielen eine entscheidende Rolle bei der Regulierung der Zellfunktion innerhalb von Signaltransduktionswegen, die zelluläre Prozesse wie Proliferation, Wachstum, Differenzierung und Tod steuern . Inhibitoren wie diese Verbindung können entscheidend für die Behandlung von Krankheiten sein, bei denen PTKs dysfunktional sind, wie z. B. verschiedene Krebsarten.
Antitumoraktivität
Aufgrund ihrer strukturellen Ähnlichkeit mit bekannten Bromphenolen kann diese Verbindung Antitumoreigenschaften aufweisen. Bromphenole sind für ihre pharmakologischen Aktivitäten bekannt, darunter Antitumoreffekte . Die Erforschung der Wirksamkeit der Verbindung gegen bestimmte Krebszelllinien könnte zu neuen therapeutischen Optionen führen.
Antioxidative Eigenschaften
Das Vorhandensein eines Bromatoms und einer Hydroxylgruppe in der Verbindung deutet auf potenzielle antioxidative Fähigkeiten hin. Antioxidantien sind wichtig für die Bekämpfung von oxidativem Stress, der an zahlreichen Krankheiten beteiligt ist, darunter neurodegenerative Erkrankungen und das Altern .
Anti-inflammatorische Anwendungen
Verbindungen mit Bromphenol-Kernen haben anti-inflammatorische Wirkungen gezeigt . Diese Verbindung könnte für die Behandlung von Entzündungszuständen untersucht werden, möglicherweise durch die Hemmung spezifischer Entzündungswege.
Enzymhemmung
Die Verbindung könnte als Enzymhemmer dienen, der Enzyme angreift, die bei bestimmten Krankheiten überaktiv sind . Beispielsweise könnte die Hemmung von Enzymen, die am Stoffwechsel von Krebszellen beteiligt sind, eine Strategie zur Krebsbehandlung sein.
Antimikrobielle Wirkungen
Die strukturellen Merkmale dieser Verbindung lassen vermuten, dass sie antimikrobielle Eigenschaften haben könnte. Die Untersuchung ihrer Wirksamkeit gegen verschiedene Bakterien und Pilze könnte zur Entwicklung neuer Antibiotika oder Antimykotika führen .
Neutroneneinfangtherapie
Borhaltige Verbindungen werden in der Neutroneneinfangtherapie eingesetzt, einer Art der Krebsbehandlung. Diese Verbindung könnte mit ihrer Bromkomponente möglicherweise modifiziert werden, um Boratome für diesen Zweck zu tragen .
Mehrkomponenten-Reaktionsnutzung
Schließlich könnte die Verbindung in Mehrkomponentenreaktionen (MCRs) eingesetzt werden, die in der medizinischen Chemie wertvoll sind, um komplexe Moleküle effizient zu synthetisieren. Ihre Reaktivität könnte genutzt werden, um neue Verbindungen mit therapeutischem Potenzial zu synthetisieren .
Eigenschaften
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-(1-pyridin-2-ylpyrazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-11-4-5-13(20)12(7-11)15(21)10-8-18-19(9-10)14-3-1-2-6-17-14/h1-9,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMSLSSJGOTTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727447 | |
| Record name | (5-Bromo-2-hydroxyphenyl)[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870811-23-7 | |
| Record name | (5-Bromo-2-hydroxyphenyl)[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1525847.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)

![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1525852.png)


![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)
![5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1525860.png)
![tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate](/img/structure/B1525862.png)

